5-(5-Bromofuran-2-yl)-3-(3-nitrophenyl)-1,2,4-oxadiazole
Description
5-(5-Bromofuran-2-yl)-3-(3-nitrophenyl)-1,2,4-oxadiazole is a heterocyclic compound that contains a furan ring, a nitrophenyl group, and an oxadiazole ring
Properties
IUPAC Name |
5-(5-bromofuran-2-yl)-3-(3-nitrophenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6BrN3O4/c13-10-5-4-9(19-10)12-14-11(15-20-12)7-2-1-3-8(6-7)16(17)18/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVADYHXWWZLBME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NOC(=N2)C3=CC=C(O3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6BrN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Bromofuran-2-yl)-3-(3-nitrophenyl)-1,2,4-oxadiazole typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, such as the Paal-Knorr synthesis.
Bromination: The furan ring is then brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Formation of the Oxadiazole Ring: The oxadiazole ring can be formed through cyclization reactions involving hydrazides and carboxylic acids or their derivatives.
Nitration: The nitrophenyl group is introduced through nitration of the corresponding phenyl derivative using nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst.
Substitution: Various substitution reactions can occur, especially at the bromine atom on the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Products may include furanones or other oxidized derivatives.
Reduction: The major product of reduction is the corresponding amino derivative.
Substitution: Substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as intermediates in the synthesis of more complex molecules.
Biology
Antimicrobial Agents: Potential use as antimicrobial agents due to the presence of the nitrophenyl group.
Enzyme Inhibitors: Studied for their potential to inhibit specific enzymes.
Medicine
Drug Development: Investigated for potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry
Materials Science: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(5-Bromofuran-2-yl)-3-(3-nitrophenyl)-1,2,4-oxadiazole depends on its specific application. For example, as an antimicrobial agent, it may interact with bacterial cell membranes or inhibit essential enzymes. In drug development, it may target specific molecular pathways involved in disease processes.
Comparison with Similar Compounds
Similar Compounds
5-(5-Bromofuran-2-yl)-3-phenyl-1,2,4-oxadiazole: Lacks the nitro group, which may affect its reactivity and applications.
5-(5-Chlorofuran-2-yl)-3-(3-nitrophenyl)-1,2,4-oxadiazole: Similar structure but with a chlorine atom instead of bromine, which may influence its chemical properties.
Uniqueness
The presence of both the bromofuran and nitrophenyl groups in 5-(5-Bromofuran-2-yl)-3-(3-nitrophenyl)-1,2,4-oxadiazole makes it unique in terms of its reactivity and potential applications. The bromine atom provides a site for further functionalization, while the nitrophenyl group may impart specific biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
